tert-Butyl(diphenyl)silane
Overview
Description
tert-Butyl(diphenyl)silane: is an organosilicon compound with the molecular formula C16H19Si . It is commonly used as a silylating reagent in organic synthesis, particularly for the protection of alcohols. The compound is known for its stability and resistance to acidic and nucleophilic conditions, making it a valuable tool in various chemical reactions .
Mechanism of Action
Target of Action
tert-Butyl(diphenyl)silane, also known as C16H20Si, is primarily used as a silylating reagent . Its primary targets are active hydrogen in silane-based compounds such as those in hydroxyl, carboxyl, and amino groups .
Mode of Action
The compound interacts with its targets by replacing the active hydrogen to form stable intermediates . This process is known as silylation . The increased stability of the this compound group towards acidic conditions and nucleophilic species is due to the extra steric bulk of the groups surrounding the silicon atom .
Biochemical Pathways
this compound is used in the protection of alcohols and the preparation of silyl ethers . It plays a crucial role in the synthesis of various compounds. For instance, it can be used to synthesize 1,1-di-tert-butyl-N-phenylsilanamine by dehydrogenative coupling with aniline .
Pharmacokinetics
It’s known that the compound is practically insoluble in water but soluble in non-protic solvents, such as aliphatic or aromatic (chlorinated) hydrocarbons . These solubility properties can influence its distribution and elimination in the body, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it is involved in. For example, in the synthesis of 1,1-di-tert-butyl-N-phenylsilanamine, the compound contributes to the formation of a new silanamine molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be affected by the presence of other substances in the reaction mixture. Additionally, its stability might be influenced by storage conditions, such as temperature and exposure to light .
Biochemical Analysis
Biochemical Properties
tert-Butyl(diphenyl)silane plays a significant role in biochemical reactions, particularly in the protection of alcohol groups. It interacts with enzymes and proteins involved in these reactions, forming stable silyl ethers. The compound’s interaction with alcohol dehydrogenases and other related enzymes ensures the selective protection of hydroxyl groups, preventing unwanted side reactions .
Cellular Effects
This compound influences various cellular processes by modifying the activity of enzymes and proteins. It affects cell signaling pathways by protecting hydroxyl groups, which can alter the phosphorylation status of proteins involved in signaling cascades. This compound also impacts gene expression by stabilizing specific biomolecules, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of silyl ethers through the interaction with hydroxyl groups. This interaction inhibits the activity of enzymes that would otherwise modify these groups, thereby protecting the integrity of the target molecules. The compound’s ability to form stable bonds with hydroxyl groups is crucial for its role in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time, with its stability and degradation being key factors. The compound remains stable under standard conditions, ensuring consistent protection of hydroxyl groups. Long-term studies have shown that this compound maintains its protective effects on cellular function, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects hydroxyl groups without causing adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and enzyme activity. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways that include the protection of hydroxyl groups. It interacts with enzymes such as alcohol dehydrogenases, preventing the modification of hydroxyl groups and ensuring the stability of target molecules. This interaction affects metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, ensuring its effective function. The compound’s distribution is crucial for its role in protecting hydroxyl groups in various biochemical reactions .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its protective effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the endoplasmic reticulum and mitochondria. This localization is essential for its activity, ensuring the selective protection of hydroxyl groups in these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(diphenyl)silane can be synthesized through the reaction of tert-butyl chloride with diphenyl dichlorosilane in the presence of a catalyst. The process involves the following steps :
Reactants: Tetrahydrofuran, magnesium, and part of the tert-butyl chloride are added to a reactor.
Reaction: The mixture is heated slowly to initiate the reaction.
Addition: The remaining tert-butyl chloride is added dropwise.
Cooling: The reactor is cooled to room temperature, and a catalyst is added.
Final Reaction: Diphenyl dichlorosilane is added dropwise, and the mixture is allowed to react at a constant temperature.
Purification: The product is filtered to remove solid salts and distilled under reduced pressure to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(diphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form silyl ethers.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Reagents: Common reagents include triethylamine , imidazole , and silver nitrate
Conditions: Reactions are typically carried out in solvents like tetrahydrofuran or dimethylformamide at controlled temperatures.
Major Products:
Scientific Research Applications
tert-Butyl(diphenyl)silane has a wide range of applications in scientific research:
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Triisopropylsilyl chloride (TIPSCl)
- Chlorotriethylsilane
Comparison:
- Stability: tert-Butyl(diphenyl)silane offers increased stability towards acidic and nucleophilic conditions compared to tert-butyldimethylsilyl chloride .
- Selectivity: It provides higher selectivity for primary hydroxyl groups, making it a preferred choice for protecting alcohols in complex molecules .
- Steric Hindrance: The bulky tert-butyl and diphenyl groups contribute to its unique properties, distinguishing it from other silylating reagents .
Properties
IUPAC Name |
tert-butyl(diphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTORJPDWMOIOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[SiH](C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of dibenzyldimethylsilane deviate from an ideal tetrahedral geometry?
A1: The silicon atom in dibenzyldimethylsilane exhibits a distorted tetrahedral geometry. [] The Si—C bonds with the benzylic carbons are slightly longer [1.884 (1) and 1.883 (1) Å] than the Si—C bonds with the methyl groups [1.856 (1) and 1.853 (1) Å]. Furthermore, the Cbenzyl—Si—Cbenzyl bond angle is reduced to 107.60 (6)°, deviating from the ideal tetrahedral angle by 1.9°. These distortions are attributed to Bent's rule. []
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